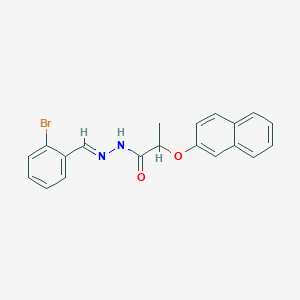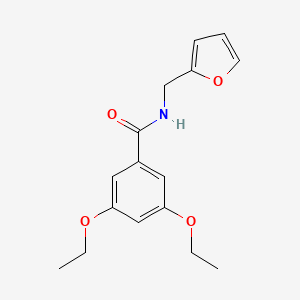
N'-(2-bromobenzylidene)-2-(2-naphthyloxy)propanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(2-bromobenzylidene)-2-(2-naphthyloxy)propanohydrazide, also known as BBPNP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a hydrazide derivative of 2-naphthol and has been found to exhibit a range of interesting biochemical and physiological effects. In
Scientific Research Applications
N'-(2-bromobenzylidene)-2-(2-naphthyloxy)propanohydrazide has been shown to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that N'-(2-bromobenzylidene)-2-(2-naphthyloxy)propanohydrazide exhibits potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. N'-(2-bromobenzylidene)-2-(2-naphthyloxy)propanohydrazide has been found to induce apoptosis in cancer cells, which is a programmed cell death that is essential for the elimination of cancer cells.
Mechanism of Action
The mechanism of action of N'-(2-bromobenzylidene)-2-(2-naphthyloxy)propanohydrazide is not fully understood, but studies have suggested that it may act through the inhibition of certain enzymes that are involved in cancer cell proliferation. N'-(2-bromobenzylidene)-2-(2-naphthyloxy)propanohydrazide has been found to inhibit the activity of several enzymes, including topoisomerase II and DNA polymerase, which are essential for the replication and survival of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, N'-(2-bromobenzylidene)-2-(2-naphthyloxy)propanohydrazide has been found to exhibit a range of other biochemical and physiological effects. Studies have shown that N'-(2-bromobenzylidene)-2-(2-naphthyloxy)propanohydrazide has anti-inflammatory activity and can reduce the production of inflammatory cytokines in immune cells. N'-(2-bromobenzylidene)-2-(2-naphthyloxy)propanohydrazide has also been found to exhibit antioxidant activity, which can protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the advantages of using N'-(2-bromobenzylidene)-2-(2-naphthyloxy)propanohydrazide in lab experiments is its high purity and stability. N'-(2-bromobenzylidene)-2-(2-naphthyloxy)propanohydrazide is a relatively stable compound that can be easily synthesized and purified, making it a useful tool for research. However, one limitation of using N'-(2-bromobenzylidene)-2-(2-naphthyloxy)propanohydrazide is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on N'-(2-bromobenzylidene)-2-(2-naphthyloxy)propanohydrazide. One area of research is in the development of novel cancer treatments based on N'-(2-bromobenzylidene)-2-(2-naphthyloxy)propanohydrazide. Studies have shown that N'-(2-bromobenzylidene)-2-(2-naphthyloxy)propanohydrazide can be used in combination with other anti-cancer drugs to enhance their effectiveness. Another area of research is in the development of new synthetic methods for N'-(2-bromobenzylidene)-2-(2-naphthyloxy)propanohydrazide, which can improve its purity and yield. Finally, further studies are needed to fully understand the mechanism of action of N'-(2-bromobenzylidene)-2-(2-naphthyloxy)propanohydrazide and its potential applications in other areas of scientific research.
Conclusion:
In conclusion, N'-(2-bromobenzylidene)-2-(2-naphthyloxy)propanohydrazide is a promising compound that has been widely studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on N'-(2-bromobenzylidene)-2-(2-naphthyloxy)propanohydrazide is needed to fully understand its potential applications in cancer treatment and other areas of scientific research.
Synthesis Methods
The synthesis of N'-(2-bromobenzylidene)-2-(2-naphthyloxy)propanohydrazide involves the reaction of 2-bromobenzaldehyde with 2-naphthol in the presence of hydrazine hydrate. The resulting product is then purified through recrystallization to obtain N'-(2-bromobenzylidene)-2-(2-naphthyloxy)propanohydrazide as a white crystalline solid. This synthesis method has been reported in several studies and has been found to yield high purity N'-(2-bromobenzylidene)-2-(2-naphthyloxy)propanohydrazide.
properties
IUPAC Name |
N-[(E)-(2-bromophenyl)methylideneamino]-2-naphthalen-2-yloxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O2/c1-14(20(24)23-22-13-17-8-4-5-9-19(17)21)25-18-11-10-15-6-2-3-7-16(15)12-18/h2-14H,1H3,(H,23,24)/b22-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWVPJBXZGMAKS-LPYMAVHISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=CC=C1Br)OC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=CC=C1Br)OC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]carbonyl}-beta-alanine](/img/structure/B5738237.png)

![2-{[(isobutylamino)carbonyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5738252.png)

![N-cyclopentyl-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B5738266.png)
![N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5738272.png)
![2-{4-[3-(2-thienyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B5738282.png)

![2-[(2,5-dichlorophenyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5738310.png)
![3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide](/img/structure/B5738326.png)



![N-(3,4-difluorophenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5738349.png)